3-Formyl-2-nitrobenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

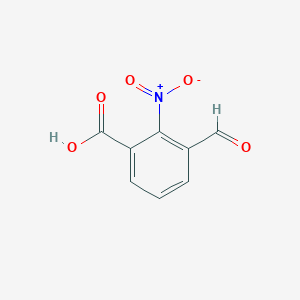

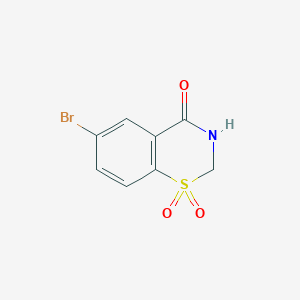

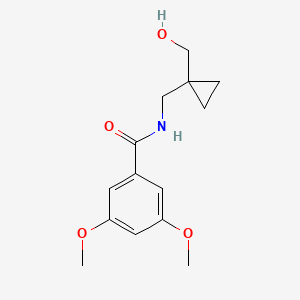

3-Formyl-2-nitrobenzoic acid is a chemical compound with the molecular formula C8H5NO5 . It is also known as Methyl 3-formyl-2-nitrobenzoate . This compound is used as a phase transfer catalyst to synthesize chlorinated hydrocarbons from inorganic chloride .

Synthesis Analysis

The synthesis of this compound involves several steps . Firstly, a substitution reaction is carried out on 3-methyl-2-methyl nitrobenzoate and chlorine to obtain 3-(dichloromethyl)-2-methyl nitrobenzoate. Then, the 3-(dichloromethyl)-2-nitrobenzoic acid methyl ester and a zinc chloride aqueous solution are subjected to a hydrolysis reaction under the action of a phase transfer catalyst to obtain the this compound methyl ester .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C8H5NO5/c10-4-5-2-1-3-6 (8 (11)12)7 (5)9 (13)14/h1-4H, (H,11,12) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include substitution reactions, hydrolysis reactions, and potentially oxidation reactions .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The molecular weight of this compound is 195.13 Da .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

3-Formyl-2-nitrobenzoic acid serves as a versatile intermediate in organic synthesis, contributing to the development of novel compounds with potential applications in various fields including material science and pharmaceuticals. For instance, the compound has been utilized in the synthesis of aromatic disulfides useful for determining sulfhydryl groups in biological materials, showcasing its application in biochemistry (Ellman, 1959). Furthermore, its derivatives have been examined for their structural properties using NMR spectroscopy and computational DFT studies, highlighting its role in understanding molecular structures and interactions (Szczeciński et al., 2006).

Material Science Applications

In material science, this compound and its derivatives have been studied for their potential in creating new materials. For example, the synthesis and characterization of metal complexes with nitrobenzoic acid ligands have been explored for their luminescence properties, offering insights into the development of luminescent materials for various technological applications (Viswanathan & Bettencourt-Dias, 2006).

Catalysis and Green Chemistry

The compound has also found applications in green chemistry, where it has been involved in catalytic processes aimed at sustainable chemical synthesis. A notable example includes its role in the green and sustainable production of 3-aminobenzoic acid from 3-nitrobenzaldehyde, demonstrating its utility in environmentally friendly chemical processes (Tadrent & Len, 2020).

Safety and Hazards

Zukünftige Richtungen

While specific future directions for 3-Formyl-2-nitrobenzoic acid are not mentioned in the literature, nitro compounds in general have been studied for various applications, including the preparation of other compounds .

Relevant Papers The synthesis method of this compound methyl ester is described in a patent . Other papers discuss the synthesis of related compounds .

Eigenschaften

IUPAC Name |

3-formyl-2-nitrobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO5/c10-4-5-2-1-3-6(8(11)12)7(5)9(13)14/h1-4H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVKKEQQMDSUJFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(=O)O)[N+](=O)[O-])C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methylphenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide](/img/structure/B2730388.png)

![4-((1-(2-(benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one](/img/structure/B2730396.png)

![3-(dimethylamino)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2730397.png)

![7-bromo-2-(2-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2730400.png)

![4-Methoxy-N-[4-(6-methyl-benzothiazol-2-yl)-phenyl]-benzamide](/img/structure/B2730406.png)

![(2E)-3-(2H-1,3-benzodioxol-5-yl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2730407.png)